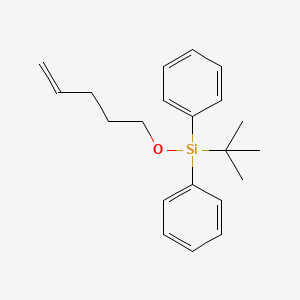

tert-Butyl(4-penten-1-yloxy)diphenylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-pent-4-enoxy-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28OSi/c1-5-6-13-18-22-23(21(2,3)4,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h5,7-12,14-17H,1,6,13,18H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRPZNNTOQYUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28OSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 4 Penten 1 Yloxy Diphenylsilane and Analogues

Established Strategies for the Formation of tert-Butyldiphenylsilyl Ethers

The tert-butyldiphenylsilyl (TBDPS) group is a widely used protecting group for hydroxyl functions in organic synthesis. wikipedia.org TBDPS ethers are valued for their considerable stability towards acidic conditions and hydrogenolysis, surpassing that of other common silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) and even the related tert-butyldimethylsilyl (TBDMS) ethers. cdnsciencepub.comcdnsciencepub.com This enhanced stability allows for the selective removal of other protecting groups in the presence of a TBDPS ether. cdnsciencepub.comcdnsciencepub.com The formation of TBDPS ethers is typically straightforward and high-yielding, making them a reliable choice in complex multi-step syntheses. nih.gov

The synthesis of tert-butyl(4-penten-1-yloxy)diphenylsilane is achieved by the silylation of 4-penten-1-ol (B13828). The optimization of this reaction involves the careful selection of several parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts. Key variables that are typically optimized include the choice of silylating agent, solvent, base, reaction temperature, and time. researchgate.net

For instance, a common and effective method for synthesizing similar TBDPS ethers involves reacting the corresponding alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole (B134444) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. This protocol, a variation of the Corey procedure, is known for its reliability and high yields. wikipedia.org Optimization may involve screening different amine bases, adjusting stoichiometry, or changing the solvent to simplify purification. wikipedia.org

The most prevalent methods for forming silyl ethers rely on halosilanes and, to a lesser extent, alkoxysilanes as the silicon source. researchgate.net

Halosilane-Based Protocols: The reaction of an alcohol with a silyl halide, most commonly a silyl chloride, is the cornerstone of silyl ether synthesis. wikipedia.org For the preparation of tert-butyl(4-penten-1-yloxy)diphenylsilane, 4-penten-1-ol is treated with tert-butyldiphenylsilyl chloride. This reaction requires a base to neutralize the hydrochloric acid byproduct. wikipedia.org Imidazole is a particularly effective catalyst and base for this transformation, often used in stoichiometric amounts or greater in solvents like DMF. nih.gov Other bases such as pyridine, 2,6-lutidine, and N,N-diisopropylethylamine are also employed, depending on the substrate's reactivity and acid sensitivity. wikipedia.org While effective, these methods necessitate the removal of ammonium (B1175870) salt byproducts during workup.

| Alcohol | Silylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Primary/Secondary Alcohols | TBDPSCl | Imidazole | DMF | Room Temp | High | nih.gov |

| 4-Hydroxycyclopentene | TBDPSCl | Imidazole | DMF | Room Temp | N/A | |

| 3-Phenyl-1-propanol | TBDPSCl | None | DMSO-hexane | Room Temp | 98% | |

| Various Alcohols | TBDMSCl | Proazaphosphatrane | Acetonitrile | 24-40 °C | High | organic-chemistry.org |

Alkoxysilane-Based Protocols: The use of alkoxysilanes for the silylation of alcohols is a less common but viable alternative. These reactions can be driven by the removal of a volatile alcohol byproduct. More recently, catalytic methods have been developed for the alkoxysilylation of C-H bonds using specialized reagents like tert-butyl-substituted alkoxysilyldiazenes, which can transfer mono-alkoxysilyl units to substrates under catalytic conditions. nih.gov While not a direct silylation of an O-H bond, these advanced methods highlight the ongoing development of new silylating agents beyond traditional halosilanes.

Catalytic dehydrogenative coupling represents a more sustainable and atom-economical approach to silyl ether synthesis. tandfonline.comscispace.com This method involves the reaction of an alcohol with a hydrosilane, producing the desired silyl ether and hydrogen gas as the sole byproduct. organic-chemistry.orgrsc.org This process avoids the formation of stoichiometric salt waste associated with halosilane-based methods. organic-chemistry.orgrsc.org A variety of transition metal catalysts based on palladium, cobalt, iron, and rhodium have been developed to facilitate this transformation. tandfonline.comscispace.comorganic-chemistry.orgresearchgate.net For example, cobalt-catalyzed dehydrogenative coupling has been shown to be effective for a wide range of alcohols and hydrosilanes, providing silyl ethers in good to excellent yields with low catalyst loadings. tandfonline.comresearchgate.net

| Catalyst System | Hydrosilane | Substrate Scope | Key Features | Reference |

| Cobalt Pincer Complex | Primary/Secondary Hydrosilanes | Alcohols, Phenols | Earth-abundant metal, 67-91% yield | tandfonline.comresearchgate.net |

| Pd Nanoparticles | Various Hydrosilanes | Primary/Secondary Alcohols | Mild, neutral conditions, tolerates functional groups | scispace.com |

| B(C₆F₅)₃ | Various Hydrosilanes | Alcohols | Metal-free, clean, high-yielding | organic-chemistry.org |

| NaOH | Hydrosilanes | Alcohols | Inexpensive catalyst, mild conditions | organic-chemistry.org |

Hydrosilylation offers an alternative pathway to alkenyl silyl ethers, typically involving the addition of a Si-H bond across a carbon-carbon multiple bond. libretexts.org While not a direct route to tert-butyl(4-penten-1-yloxy)diphenylsilane from 4-penten-1-ol, it is a powerful method for constructing related structures.

A common application is the hydrosilylation of alkynes, which is one of the most direct and atom-economical methods for preparing vinylsilanes. The regio- and stereoselectivity of this reaction are highly dependent on the choice of catalyst. For example, ruthenium catalysts such as [Cp*Ru(MeCN)₃]PF₆ can selectively produce 1,1-disubstituted α-vinylsilanes from terminal alkynes, while platinum and rhodium catalysts typically yield trans-β-vinylsilanes. Another strategy involves the hydrosilylation of carbonyl compounds, which directly yields silyl ethers. nih.govitu.edu.tr This can be applied in a "transfer hydrosilylation" where silyl formates act as hydrosilane surrogates. nih.gov

| Catalyst | Alkyne Type | Predominant Product | Selectivity | Reference |

| [CpRu(MeCN)₃]PF₆ | Terminal | α-Vinylsilane (1,1-disubstituted) | Regioselective | |

| [CpRu(MeCN)₃]PF₆ | Internal | Z-Vinylsilane | Stereo- and Regioselective | |

| Speier's Catalyst (H₂PtCl₆) | Terminal | E-β-Vinylsilane (trans) | Stereo- and Regioselective | |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Terminal | E-β-Vinylsilane (polar solvent) | Stereoselective | |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Terminal | Z-β-Vinylsilane (non-polar solvent) | Stereoselective |

Stereochemistry is a crucial consideration in the synthesis of complex molecules containing alkenyl silyl ethers. The stereochemical outcome can be influenced at several stages.

Alkene Geometry: In routes involving the hydrosilylation of internal alkynes, the geometry of the resulting double bond (E or Z) is determined by whether the Si-H bond undergoes a syn- or anti-addition across the triple bond, a factor controlled by the catalyst. Ruthenium catalysts often promote trans-addition to yield Z-alkenes, while other metals can favor different outcomes.

Asymmetric Synthesis: When a new stereocenter is created during the synthesis, asymmetric catalysis is employed. For example, the asymmetric hydrosilylation of alkenes can produce optically active organosilanes, which are valuable synthetic intermediates. libretexts.org

Si-Stereogenic Centers: A more advanced concept is the creation of a chiral center at the silicon atom itself. Organocatalytic methods have been developed for the enantioselective synthesis of tertiary silyl ethers that are chiral at silicon. acs.orgnih.gov This can be achieved through a desymmetrizing reaction of symmetrical bis(methallyl)silanes with phenols, catalyzed by chiral imidodiphosphorimidate (IDPi) catalysts. acs.orgnih.gov

Optimization of Silylation Reactions for tert-Butyl(4-penten-1-yloxy)diphenylsilane

Novel Synthetic Approaches to tert-Butyl(4-penten-1-yloxy)diphenylsilane

Beyond the well-established methods, research continues into novel approaches for silyl ether synthesis that offer advantages in terms of mildness, efficiency, or environmental impact. One such approach is the development of catalyst-free silylation reactions. It has been demonstrated that the reaction of alcohols with tert-butyldimethylsilyl chloride can proceed smoothly at room temperature in high yields without any catalyst by using a DMSO-hexane solvent system. This method avoids the use of base and simplifies purification by eliminating the need to remove ammonium salts. Applying this protocol to sterically hindered silyl chlorides, such as tert-butyldiphenylsilyl chloride, also results in the formation of the corresponding silyl ethers in excellent yields. This catalyst-less system represents a significant step towards greener and more operationally simple synthetic procedures.

Development of Green Chemistry Principles in Silyl Ether Synthesis

The application of green chemistry principles to the synthesis of silyl ethers aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu This paradigm shift has led to significant innovations in how chemists approach the formation of Si-O bonds. researchgate.net Key principles such as waste prevention, atom economy, catalysis, and the use of safer solvents are central to these advancements. yale.edunih.gov

Merging silyl protection/deprotection methodologies with green chemistry has added significant value to these synthetic intermediates. bohrium.comresearchgate.net The focus has moved towards catalytic processes that are more selective and efficient than traditional stoichiometric methods. yale.edu For instance, the development of catalytic silylation of alcohols under ambient conditions represents a major step forward in sustainable organic synthesis. researchgate.net

Several green strategies have been successfully applied to silyl ether synthesis:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. yale.edu A wide array of catalysts, including molecular iodine, organobases (like N-methylimidazole), transition metals, and Brønsted-Lowry acids, have been employed to facilitate the silylation of alcohols efficiently. bohrium.com Metal-free organocatalysis, in particular, has become a significant area of research for developing greener synthesis routes. bohrium.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials from the starting reagents into the final product. yale.edu Dehydrocoupling polymerization of silanes and alcohols is an effective, atom-economical route to poly(silyl ether)s where the only byproduct is hydrogen gas. dicp.ac.cn Similarly, cross-dehydrogenative coupling of an alcohol and a hydrosilane can generate the corresponding silyl ether without producing stoichiometric salt byproducts. researchgate.netorganic-chemistry.org

Safer Solvents and Conditions: A core principle of green chemistry is to make the use of auxiliary substances like solvents unnecessary or innocuous. yale.edu This has driven the development of solvent-free reaction conditions. researchgate.netacs.org For example, efficient silylation of alcohols has been achieved using hexamethyldisilazane (B44280) (HMDS) as the silylating agent under solvent-free conditions with a magnetically separable and reusable heterogeneous catalyst. researchgate.net Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and reduced reaction times. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes the environmental and economic impact of energy consumption. yale.edu Many modern catalytic systems, including metal-free hydrosilylation using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), enable the rapid synthesis of silyl ethers under ambient conditions. researchgate.netchemistryviews.org

The following table compares traditional and green methodologies for silyl ether synthesis, highlighting the improvements offered by green chemistry principles.

| Parameter | Traditional Method (e.g., Corey Protocol) | Green Chemistry Approach | Key Advantage of Green Approach |

|---|---|---|---|

| Reagents | Silyl chloride and a stoichiometric amine base (e.g., imidazole). wikipedia.org | Catalytic amounts of a promoter (e.g., iodine, NaOH, organocatalyst). bohrium.comorganic-chemistry.org | Reduces waste by avoiding stoichiometric reagents. yale.edu |

| Silylating Agent | Silyl chlorides. wikipedia.org | Hydrosilanes, HMDS, Vinylsilanes. dicp.ac.cnorganic-chemistry.orgresearchgate.net | Generates less hazardous byproducts (e.g., H₂, NH₃, ethylene). organic-chemistry.orgresearchgate.net |

| Solvent | Often requires polar aprotic solvents like DMF. wikipedia.org | Solvent-free conditions or use of greener solvents. researchgate.netmdpi.com | Eliminates solvent waste and exposure to hazardous substances. yale.edu |

| Byproducts | Stoichiometric amounts of amine hydrochlorides. | Benign byproducts like H₂, NH₃, or none in some cases. dicp.ac.cnresearchgate.net | Improves atom economy and simplifies purification. yale.edu |

| Conditions | Variable, may require elevated temperatures for hindered alcohols. wikipedia.org | Often proceeds at ambient temperature and pressure. researchgate.netresearchgate.net | Increases energy efficiency and reduces process costs. yale.edu |

Exploration of Alternative Silylating Agents and Reaction Conditions

The quest for more versatile and sustainable synthetic routes has led to the investigation of a broad range of silylating agents beyond the conventional silyl chlorides and triflates. organic-chemistry.orgwikipedia.org These alternative reagents often exhibit different reactivity profiles and can be employed under milder, more environmentally friendly conditions.

Alternative Silylating Agents:

Hexamethyldisilazane (HMDS): A stable, inexpensive, and commercially available reagent for the trimethylsilylation of alcohols and phenols. researchgate.netresearchgate.net Its primary advantage is that the only byproduct of the reaction is ammonia, which is easily removed from the reaction medium, simplifying the workup process. researchgate.net Iodine is an efficient and nearly neutral catalyst for silylation with HMDS. organic-chemistry.org

Hydrosilanes: These compounds are key reagents in catalytic dehydrocoupling and hydrosilylation reactions. dicp.ac.cnorganic-chemistry.org The cross-dehydrogenative coupling of alcohols and hydrosilanes, often catalyzed by inexpensive catalysts like NaOH, directly yields the silyl ether and hydrogen gas, representing a highly atom-efficient process. organic-chemistry.org Earth-abundant metals like copper and iron have also been developed as catalysts for these transformations. dicp.ac.cnorganic-chemistry.org

Vinylsilanes: In a rhodium-catalyzed process, vinylsilanes can serve as effective silylating agents for various alcohols. organic-chemistry.org This method proceeds under mild, room-temperature conditions and generates ethylene (B1197577) gas as the sole byproduct. A key intermediate is a chlorosilane, which is generated and regenerated within the catalytic cycle. organic-chemistry.org

Silyl Formates: An iron-catalyzed transfer hydrosilylation of alcohols can be achieved using silyl formates. organic-chemistry.org This protocol is notable for its mild reaction conditions and the release of only gaseous byproducts (H₂ and CO₂). organic-chemistry.org

Alkynylsilanes: The dealkynative coupling between alcohols and alkynylsilanes can be catalyzed by potassium bis(trimethylsilyl)amide (KHMDS). researchgate.net This reaction forms the desired silyl ether with gaseous acetylene (B1199291) as the only byproduct. researchgate.net

The choice of silylating agent is intrinsically linked to the reaction conditions, particularly the catalyst employed. Organocatalysts such as N-heterocyclic olefins (NHOs) and proazaphosphatranes have proven effective for promoting silylations with various agents under mild conditions. organic-chemistry.org Furthermore, metal-free catalysis, for instance using B(C₆F₅)₃, has emerged as a powerful strategy for hydrosilylation, avoiding the cost and potential toxicity associated with transition metals. researchgate.netchemistryviews.org

The following interactive data table summarizes various alternative silylating agents and their associated reaction conditions.

| Silylating Agent | Typical Catalyst/Promoter | Reaction Conditions | Byproduct(s) | Key Advantages |

|---|---|---|---|---|

| Hydrosilanes (R₃SiH) | NaOH, Cu-based, Fe-based, Rh-based. dicp.ac.cnorganic-chemistry.org | Mild, often ambient temperature. organic-chemistry.org | H₂. dicp.ac.cn | High atom economy, benign byproduct. |

| Hexamethyldisilazane (HMDS) | Iodine, Aspartic Acid, Heterogeneous catalysts. researchgate.netresearchgate.netorganic-chemistry.org | Room temperature, solvent or solvent-free. researchgate.netresearchgate.net | NH₃. researchgate.net | Inexpensive reagent, volatile and easily removed byproduct. |

| Vinylsilanes | Rh(I)/HCl. organic-chemistry.org | Room temperature, tolerant to air. organic-chemistry.org | Ethylene. organic-chemistry.org | Mild conditions, avoids stoichiometric byproducts. |

| Silyl Formates | Iron catalyst. organic-chemistry.org | Mild conditions. organic-chemistry.org | H₂ + CO₂. organic-chemistry.org | Gaseous byproducts, uses earth-abundant metal catalyst. |

| Alkynylsilanes | KHMDS. researchgate.net | Direct dealkynative coupling. researchgate.net | Acetylene. researchgate.net | Gaseous byproduct, avoids salt waste. |

| Silyl Chlorides (for comparison) | Stoichiometric base (e.g., Imidazole). wikipedia.org | Variable, often in DMF or CH₂Cl₂. wikipedia.org | Amine hydrochloride salt. | Well-established, versatile. |

Mechanistic Investigations of Transformations Involving Tert Butyl 4 Penten 1 Yloxy Diphenylsilane

Mechanistic Pathways of Silyl (B83357) Ether Formation

The formation of a silyl ether from an alcohol and a silyl halide, such as tert-butyldiphenylsilyl chloride, is a cornerstone of hydroxyl group protection strategy in organic synthesis. libretexts.org The reaction typically involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, displacing a halide. libretexts.org This process is generally facilitated by a weak base, like imidazole (B134444) or 2,6-lutidine, which serves to activate the silyl halide or neutralize the acidic byproduct (e.g., HCl), preventing it from catalyzing the reverse reaction. libretexts.orgorganic-chemistry.orgharvard.edu

Unlike substitution reactions at a carbon center, which can proceed through dissociative (SN1) or concerted (SN2) pathways, nucleophilic substitution at silicon predominantly follows an associative pathway. chem-station.comwikipedia.org This mechanism is characterized by the initial formation of a bond with the incoming nucleophile (the alcohol) to generate a discrete, hypervalent intermediate before the leaving group departs. wikipedia.org

The central silicon atom in tert-butyldiphenylsilyl chloride is attacked by the oxygen of 4-penten-1-ol (B13828). Due to silicon's ability to utilize its d-orbitals, it can expand its coordination sphere to accommodate the incoming nucleophile, forming a pentacoordinate, or pentavalent, silicon intermediate. libretexts.orgorganic-chemistry.org These intermediates typically adopt a trigonal bipyramidal geometry. chem-station.com The existence of stable five- and six-coordinate silicon complexes, which have been isolated and characterized, lends strong support to the viability of these species as intermediates in substitution reactions. libretexts.org

Table 1: Comparison of Substitution Mechanisms at Carbon vs. Silicon

| Feature | SN2 at Carbon | Associative Substitution at Silicon |

|---|---|---|

| Intermediate | A five-coordinate transition state | A five-coordinate (pentavalent) intermediate |

| Coordination Number | Temporarily increases in the transition state | Distinctly increases to 5 in the intermediate |

| Reaction Profile | Single energy barrier | Two energy barriers with a stable intermediate |

| Stereochemistry | Inversion of configuration | Retention or inversion possible |

The outcome of a silylation reaction can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. wikipedia.org This distinction is particularly relevant when a molecule possesses multiple hydroxyl groups with different steric environments or when competing reaction pathways can lead to different products. jackwestin.comlibretexts.org

Under kinetic control , the major product is the one that is formed the fastest. libretexts.org This pathway is favored at lower temperatures and with sterically hindered reagents, where the reaction is essentially irreversible. wikipedia.orglibretexts.org The product distribution is determined by the relative heights of the activation energy barriers for the competing pathways. For instance, in the silylation of a diol, the kinetic product would be the silyl ether formed at the less sterically hindered hydroxyl group, as it has a lower activation energy for attack. wikipedia.org

The choice of reaction conditions—including temperature, solvent, and the nature of the base—can be manipulated to favor one product over the other. wikipedia.org

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Control in Silylation

| Control Type | Favored Conditions | Outcome |

|---|---|---|

| Kinetic Control | Low temperature, sterically demanding base, short reaction time | Fastest-forming product dominates (e.g., silylation of the least hindered alcohol) |

| Thermodynamic Control | High temperature, less hindered base, long reaction time (allowing for equilibrium) | Most stable product dominates |

Mechanisms of Silyl Ether Cleavage

The selective removal, or deprotection, of silyl ethers is as critical as their formation. The cleavage of the silicon-oxygen bond in tert-butyl(4-penten-1-yloxy)diphenylsilane can be achieved under various conditions, with the most common methods involving acid-mediated hydrolysis or fluoride-induced desilylation. libretexts.org

In the presence of a strong acid, silyl ethers undergo hydrolysis to regenerate the parent alcohol. organic-chemistry.org The mechanism is initiated by the protonation of the ether oxygen atom. masterorganicchemistry.com This step is crucial as it transforms the alkoxy group (-OR) into a much better leaving group (ROH), significantly weakening the Si-O bond. masterorganicchemistry.com

Following protonation, a nucleophile (such as water or the conjugate base of the acid) attacks the silicon center. This nucleophilic attack can proceed through a pathway analogous to an SN2 reaction, involving a pentavalent intermediate or transition state. stackexchange.comechemi.com The steric bulk on both the silicon atom (tert-butyl, two phenyl groups) and the alkoxy group in tert-butyl(4-penten-1-yloxy)diphenylsilane makes it relatively stable towards acid hydrolysis compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ether. chem-station.com The general order of stability for silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS. chem-station.com This stability allows for the selective deprotection of less hindered silyl ethers in the presence of more robust ones like the tert-butyldiphenylsilyl (TBDPS) group. stackexchange.com

Fluoride (B91410) ions are exceptionally effective reagents for cleaving silicon-oxygen bonds due to the remarkably high strength of the resulting silicon-fluoride bond. organic-chemistry.orgfiveable.me The formation of the Si-F bond, with a bond energy of approximately 135-141 kcal/mol, provides a strong thermodynamic driving force for the reaction, as it is significantly stronger than the Si-O bond being broken (~108-112 kcal/mol). libretexts.orgchem-station.com

The mechanism involves the nucleophilic attack of a fluoride ion, commonly delivered from tetrabutylammonium (B224687) fluoride (TBAF), on the silicon atom. fiveable.meyoutube.com This attack is highly specific due to the high affinity between silicon and fluoride. fiveable.me The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate, similar to the one proposed in silyl ether formation. organic-chemistry.orgstackexchange.com This intermediate subsequently collapses, breaking the Si-O bond and liberating an alkoxide ion. In the final step, the alkoxide is protonated during the reaction or workup to yield the free 4-penten-1-ol. youtube.com This method is valued for its mild conditions and high selectivity, often allowing for the removal of silyl groups without affecting other acid- or base-labile functional groups in the molecule. fiveable.me

Purely unimolecular cleavage pathways for silyl ethers, analogous to the SN1 mechanism at carbon that proceeds through a discrete carbocation, are generally not observed. The formation of a trivalent, positively charged silyl cation (a silylium (B1239981) ion) is energetically unfavorable. chem-station.com Therefore, the cleavage of the Si-O bond almost invariably requires the participation of a nucleophile or an acid catalyst to facilitate the reaction via a bimolecular, associative mechanism involving a higher-coordinate silicon species. chem-station.com While certain intramolecular rearrangements or fragmentations involving silyl ethers are known, a simple unimolecular dissociation to an alcohol and a silyl cation is not a common or mechanistically significant pathway for the deprotection of compounds like tert-butyl(4-penten-1-yloxy)diphenylsilane.

Intramolecular Reactivity of the Pentenyl Moiety within Silyl Ether Constructs

The presence of the 4-pentenyl group within the tert-butyl(4-penten-1-yloxy)diphenylsilane structure allows for a range of intramolecular reactions, where the terminal double bond acts as an internal trap for reactive intermediates generated elsewhere in the molecule. These transformations are of significant interest for the construction of cyclic frameworks, particularly substituted tetrahydrofurans.

Participation in Radical and Ionic Cyclization Reactions

The pentenyl moiety of tert-butyl(4-penten-1-yloxy)diphenylsilane is an excellent participant in intramolecular radical and ionic cyclization reactions. These reactions typically proceed via a 5-exo cyclization pathway, which is kinetically favored, to produce five-membered ring systems.

In the context of radical cyclizations, an alkoxy radical can be generated at the oxygen atom of the silyl ether. This highly reactive intermediate can then add to the terminal double bond of the pentenyl chain. This intramolecular addition results in the formation of a substituted tetrahydrofuranylmethyl radical. This radical can then be trapped by a suitable reagent to yield the final product. The general mechanism for such a transformation is outlined below:

| Step | Description | Intermediate |

| 1 | Generation of an alkoxy radical on the silyl ether. | Alkoxy Radical |

| 2 | 5-exo-trig intramolecular cyclization onto the terminal alkene. | Tetrahydrofuranylmethyl Radical |

| 3 | Trapping of the resulting carbon-centered radical. | Final Product |

Ionic cyclization pathways can also be initiated, often under acidic conditions. Protonation of the double bond can lead to the formation of a secondary carbocation. This carbocation can then be trapped intramolecularly by the oxygen atom of the silyl ether to form a five-membered cyclic oxonium ion. Subsequent reaction with a nucleophile can then yield the substituted tetrahydrofuran (B95107) product.

Silicon-Oxygen Bond Transformations Beyond Protection

While the tert-butyldiphenylsilyl (TBDPS) group is commonly employed as a robust protecting group for alcohols due to its steric bulk and electronic properties, the Si-O bond in tert-butyl(4-penten-1-yloxy)diphenylsilane can participate in transformations that go beyond simple deprotection.

Under certain conditions, the silyl ether can act as an internal nucleophile. For example, in the presence of a Lewis acid, the oxygen atom can be activated, making the silicon atom more electrophilic. If an external nucleophile is introduced, it can attack the silicon center, leading to cleavage of the Si-O bond.

Furthermore, intramolecular rearrangements involving the silicon atom are also conceivable. For instance, a Brook-type rearrangement could occur if a carbanion were to be generated alpha to the silicon atom in a suitably modified substrate. This would involve the migration of the silicon atom from carbon to oxygen. While not a direct reaction of the parent compound, it highlights the potential for the silicon-oxygen bond to be involved in complex chemical transformations beyond its protective role.

Strategic Applications of Tert Butyl 4 Penten 1 Yloxy Diphenylsilane in Complex Organic Synthesis

Role as a Transient Protecting Group in Multistep Sequences

In the intricate sequences of multistep synthesis, protecting groups are essential tools for temporarily masking reactive functional groups. The TBDPS ether within tert-Butyl(4-penten-1-yloxy)diphenylsilane serves this purpose for the primary alcohol of 4-penten-1-ol (B13828). Its notable stability allows other chemical transformations to be performed on different parts of a molecule without affecting the protected hydroxyl group. wikipedia.orgresearchgate.net

A key advantage of the TBDPS group is its differential stability relative to other protecting groups, which enables selective deprotection. The TBDPS group is significantly more stable to acidic hydrolysis than other silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES), as well as other acid-labile groups such as tetrahydropyranyl (THP) and trityl ethers. wikipedia.orgresearchgate.net For instance, the TBDPS group remains intact under conditions like 80% acetic acid, which readily cleaves TBDMS and THP ethers. wikipedia.org

Conversely, the silicon-oxygen bond of the TBDPS ether can be reliably cleaved using fluoride (B91410) ion sources, owing to the high strength of the resulting silicon-fluoride bond. harvard.edu Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for this purpose. researchgate.net This orthogonal reactivity allows for the selective removal of the TBDPS group in the presence of acid-stable but fluoride-labile groups. The relative stability under various conditions allows for precise, stepwise deprotection strategies in the synthesis of complex molecules. nih.gov

Below is a table summarizing the stability of various silyl ethers, highlighting the differential reactivity that can be exploited.

| Protecting Group | Relative Stability to Acid | Relative Stability to Base | Common Deprotection Reagent |

| Trimethylsilyl (B98337) (TMS) | 1 | ~1 | Mild acid or base, K₂CO₃/MeOH |

| Triethylsilyl (TES) | 64 | ~100 | H₂O/AcOH, HF |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 | TBAF, HF, CSA |

| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 | TBAF, HF |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 | TBAF, HF |

Data compiled from various sources on protecting group stability. nih.gov

The TBDPS group exhibits broad compatibility with a wide array of functional groups and reagents commonly employed in organic synthesis. Its stability under many oxidative, reductive, and organometallic reaction conditions makes it a reliable choice for complex synthetic routes. wikipedia.orggelest.com

Conditions under which the TBDPS group is generally stable include:

Hydrogenolysis: The TBDPS ether is stable under conditions used to remove benzyl (B1604629) ethers (e.g., H₂, Pd/C). researchgate.net

Mild to Moderate Acidic Conditions: It withstands acidic conditions that cleave acetals and other silyl ethers. wikipedia.org

Many Oxidizing and Reducing Agents: It is compatible with a variety of common oxidants and reductants. organic-chemistry.org

Organometallic Reagents: It is generally unreactive towards Grignard reagents and organolithiums at low temperatures. masterorganicchemistry.com

The pentenyl moiety within tert-Butyl(4-penten-1-yloxy)diphenylsilane introduces a site of unsaturation that can participate in reactions such as ozonolysis, epoxidation, or olefin metathesis, while the TBDPS group remains intact, further broadening its synthetic utility. The selective deprotection of aliphatic TBDMS ethers can be achieved in the presence of aliphatic TBDPS ethers, showcasing excellent chemoselectivity. thieme-connect.com

Utilization in Stereoselective Synthesis

The steric hindrance provided by the bulky tert-butyl and diphenyl groups on the silicon atom of the TBDPS ether plays a crucial role in directing the stereochemical outcome of reactions at adjacent centers. This makes compounds like tert-Butyl(4-penten-1-yloxy)diphenylsilane valuable in stereoselective synthesis.

The TBDPS group can influence the facial selectivity of nucleophilic attack on a nearby prochiral center. By sterically blocking one face of the molecule, it can direct incoming reagents to the opposite face, leading to high levels of diastereoselectivity. For example, the steric bulk of silyl ethers can preserve high stereoselectivity during nucleophilic additions of organolithium reagents to carbonyls. thieme-connect.comthieme-connect.com This principle is widely applied in substrate-controlled stereoselective reactions, where the protecting group is integral to establishing the desired stereochemistry.

The Peterson olefination is a powerful method for the stereoselective synthesis of alkenes. The reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate which then eliminates to form the alkene. wikipedia.org The use of a bulky silyl group, such as TBDPS, has been shown to afford high diastereoselectivity in the initial addition step. organic-chemistry.org

Specifically, the reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallic reagents leads to erythro-β-hydroxysilanes with high diastereoselectivity. organic-chemistry.org This high degree of stereocontrol is attributed to the steric hindrance of the TBDPS group, which promotes highly Cram-selective additions. organic-chemistry.org The resulting diastereomeric β-hydroxysilane intermediates can then be separated and subjected to either acid- or base-induced elimination to furnish E or Z alkenes, respectively, with high stereochemical purity. organic-chemistry.orgnrochemistry.com This controllable elimination provides a significant advantage for the synthesis of specific alkene isomers. wikipedia.org

In carbohydrate chemistry, protecting groups on the glycosyl donor profoundly influence the stereochemical outcome of glycosylation reactions. nih.gov Silyl groups, including TBDPS, have been shown to be effective in directing the formation of specific glycosidic linkages. beilstein-journals.orgresearchgate.net

The TBDPS group can influence stereoselectivity through several mechanisms. Its steric bulk can block one face of the glycosyl donor, leading to preferential attack from the less hindered face. For example, TBDPS-protected rhamnosyl donors have been found to be superior for α-stereoselective O-glycosylation reactions. sonaricollege.in Furthermore, bulky silyl groups can alter the conformation of the sugar ring, which in turn can favor the formation of a specific anomer. beilstein-journals.orgnih.gov For instance, certain silylated donors adopt conformations that lead to high β-selectivity. nih.gov The electronic properties of the silyl ether can also modulate the reactivity of the glycosyl donor. beilstein-journals.org The choice of a TBDPS group over other protecting groups can therefore be a strategic decision to achieve a desired stereochemical outcome in the synthesis of complex oligosaccharides. nih.govresearchgate.net

Precursor for Advanced Transformations

As a precursor, tert-Butyl(4-penten-1-yloxy)diphenylsilane is valued for its ability to engage in a variety of transformations that build molecular complexity. The terminal double bond is a site of high reactivity, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds, while the silyl ether ensures that the hydroxyl functionality remains masked until a strategic point in the synthesis.

The terminal olefin of tert-Butyl(4-penten-1-yloxy)diphenylsilane is a key functional group for constructing more elaborate substituted alkenes and dienes. One of the most powerful methods for this purpose is olefin cross-metathesis (CM). organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, allows for the transalkylidenation between the terminal alkene of the silane (B1218182) and another olefin partner. organic-chemistry.orgfrontiersin.org This process is highly convergent and allows for the direct formation of a new internal double bond, effectively elongating the carbon chain and introducing new functional groups. The reaction is driven forward by the release of volatile ethylene (B1197577) gas, and by carefully choosing the catalyst and reaction partner, high yields and stereoselectivity (E/Z) can often be achieved. organic-chemistry.org For example, reacting tert-Butyl(4-penten-1-yloxy)diphenylsilane with a functionalized alkene (R-CH=CH₂) would yield a new, more complex substituted alkene, demonstrating the utility of the title compound as a versatile five-carbon building block.

Furthermore, the compound serves as a precursor to 1,4-dienes through multi-step sequences. Following deprotection of the TBDPS ether to reveal the primary alcohol (4-penten-1-ol), this allylic alcohol can participate in specialized coupling reactions. A notable example is the titanium-mediated cross-coupling with internal alkynes, which proceeds with allylic transposition to deliver stereodefined 1,4-dienes in a regioselective manner. nih.gov

The chemical reactivity of tert-Butyl(4-penten-1-yloxy)diphenylsilane makes it an excellent substrate for key carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons.

A significant application involves the deprotection of the silyl ether to yield 4-penten-1-ol, which can then be used in a highly stereoselective cross-coupling reaction with alkynes to synthesize 1,4-dienes. nih.gov This reaction is mediated by treating the lithium alkoxide of the alcohol with a preformed titanium-π complex, generated from an alkyne and a titanium(IV) isopropoxide reagent. nih.gov This method is effective for coupling with a range of substituted allylic alcohols and internal alkynes, proceeding with high stereochemical control to generate substituted olefins. nih.gov The reaction demonstrates excellent functional group tolerance and provides a convergent pathway to highly substituted 1,4-diene structures. nih.gov

The table below summarizes the scope of this titanium-mediated cross-coupling reaction, illustrating its utility in forming complex diene structures from allylic alcohols, which are readily derived from the title compound. nih.gov

| Entry | Allylic Alcohol Substrate | Alkyne Partner | Yield (%) | Product (1,4-Diene) |

|---|---|---|---|---|

| 1 | Cyclohex-2-en-1-ol | 4-Octyne | 65 | 3-(Hept-3-en-4-yl)cyclohex-1-ene |

| 2 | Cyclohept-2-en-1-ol | 4-Octyne | 68 | 3-(Hept-3-en-4-yl)cyclohept-1-ene |

| 3 | (E)-3-Methylcyclohex-2-en-1-ol | 4-Octyne | 61 | (E)-1-(Hept-3-en-4-yl)-2-methylcyclohex-2-ene |

| 4 | (E)-3-Phenylcyclohex-2-en-1-ol | 4-Octyne | 79 | (E)-1-(Hept-3-en-4-yl)-2-phenylcyclohex-2-ene |

| 5 | 2-Methyl-3-buten-2-ol | 4-Octyne | 53 | (E)-2,2-Dimethyl-3-propyl-1,4-heptadiene |

Data sourced from a study on the direct alkylation of allylic alcohols. nih.gov

Beyond this specific transformation, the terminal alkene can be functionalized through other C-C bond-forming reactions. For instance, hydroformylation would convert the alkene to an aldehyde, which can then participate in aldol, Wittig, or Grignard reactions to extend the carbon framework.

Contributions to Total Synthesis of Natural Products and Complex Molecules

Building blocks like tert-Butyl(4-penten-1-yloxy)diphenylsilane are instrumental in the total synthesis of complex natural products due to their defined structure and versatile reactive handle. While direct use of the title compound is not always explicitly documented, structurally analogous TBDPS-protected homoallylic alcohols are frequently employed in convergent synthetic strategies.

A prominent example of this strategy is found in various total syntheses of the marine macrolide Amphidinolide P. acs.orgnih.govacs.org In these syntheses, a convergent approach is often used, where the complex target molecule is broken down into several key fragments that are synthesized independently and then coupled together. A TBDPS-protected fragment containing a terminal olefin serves as a crucial building block for a portion of the macrolide's carbon skeleton. acs.orgnih.gov This fragment is often engaged in a late-stage palladium-catalyzed Stille coupling reaction with a vinyl stannane (B1208499) partner to construct a complex diene system within the acyclic precursor, which is then cyclized to form the final macrolide ring. acs.org The TBDPS group provides robust protection for a key hydroxyl group during multiple synthetic steps, including the critical C-C bond-forming coupling reaction, and is removed near the end of the synthesis. acs.org

Furthermore, the terminal alkene functionality present in tert-Butyl(4-penten-1-yloxy)diphenylsilane makes it a potential substrate for complex, stereocontrolled transformations. For instance, in the total synthesis of (+)-U-106305, a natural product containing six cyclopropane (B1198618) rings, a key strategy involves the iterative and enantioselective cyclopropanation of bis(allylic alcohols). acs.orgacs.org A building block like tert-Butyl(4-penten-1-yloxy)diphenylsilane, after suitable modification, could serve as a starting point for such a sequence, where the terminal alkene is the site of the initial cyclopropanation, demonstrating its potential as a foundational element in the assembly of exceptionally complex molecular architectures. acs.org

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Tert Butyl 4 Penten 1 Yloxy Diphenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful and widely used method for the structural elucidation of tert-Butyl(4-penten-1-yloxy)diphenylsilane. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of each atom.

¹H and ¹³C NMR spectra provide a complete map of the proton and carbon frameworks of the molecule. The chemical shift (δ), signal multiplicity, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each atom within the tert-butyl, diphenylsilyl, and 4-penten-1-yloxy moieties.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the phenyl groups, the vinylic protons of the terminal double bond, the aliphatic protons of the pentenyloxy chain, and the sharp singlet for the tert-butyl group. Similarly, the ¹³C NMR spectrum shows characteristic resonances for the aromatic carbons, the sp² carbons of the double bond, the aliphatic carbons of the chain and tert-butyl group, and the carbon atom bonded to the oxygen of the silyl (B83357) ether.

¹H NMR Spectral Data of tert-Butyl(4-penten-1-yloxy)diphenylsilane (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.68 - 7.65 | Multiplet | - |

| Phenyl-H | 7.44 - 7.35 | Multiplet | - |

| CH=CH₂ | 5.89 - 5.78 | Multiplet (ddt) | 16.9, 10.2, 6.7 |

| CH=CH ₂ (trans) | 5.05 - 4.99 | Multiplet (dq) | 17.1, 1.7 |

| CH=CH ₂ (cis) | 4.99 - 4.94 | Multiplet (dq) | 10.2, 1.1 |

| Si-O-CH ₂ | 3.68 | Triplet | 6.5 |

| CH ₂-CH=CH₂ | 2.15 - 2.09 | Quartet | 7.0 |

| O-CH₂-CH ₂ | 1.70 - 1.63 | Quintet | 6.8 |

¹³C NMR Spectral Data of tert-Butyl(4-penten-1-yloxy)diphenylsilane (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C H=CH₂ | 138.6 |

| Phenyl C (ipso) | 134.1 |

| Phenyl C | 135.5 |

| Phenyl C | 129.6 |

| Phenyl C | 127.7 |

| CH=C H₂ | 114.5 |

| Si-O-C H₂ | 63.1 |

| C H₂-CH=CH₂ | 31.4 |

| O-CH₂-C H₂ | 30.1 |

| C (CH₃)₃ | 26.9 |

| C (CH₃)₃ | 19.2 |

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus. It provides valuable information about the electronic environment, coordination number, and substitution pattern around the silicon atom. For tert-Butyl(4-penten-1-yloxy)diphenylsilane, the ²⁹Si NMR spectrum typically exhibits a single resonance, confirming the presence of a single silicon environment. The chemical shift value is indicative of a tetracoordinate silicon atom bonded to one oxygen, one tert-butyl group, and two phenyl groups.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H ) coupling networks. For tert-Butyl(4-penten-1-yloxy)diphenylsilane, it would show clear correlations between the adjacent protons within the pentenyloxy chain (e.g., between O-CH₂ and O-CH₂-CH₂), and within the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C one-bond correlation). It is used to definitively assign each carbon signal by correlating it to its known proton signal.

NMR spectroscopy is a powerful tool for real-time or quasi-real-time monitoring of chemical reactions involving tert-Butyl(4-penten-1-yloxy)diphenylsilane. By acquiring spectra at different time points, one can track the disappearance of reactant signals and the concurrent appearance of product signals. For example, in a hydrosilylation reaction involving the terminal alkene, the characteristic vinyl proton signals between 4.9 and 5.9 ppm would diminish, while new signals corresponding to the saturated alkyl chain would appear. The relative integration of reactant and product signals, often referenced against an internal standard, allows for the accurate determination of reaction conversion and final product yield without the need for isolation.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For tert-Butyl(4-penten-1-yloxy)diphenylsilane, analysis by techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) reveals the molecular ion peak, which confirms the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. A characteristic and often prominent fragmentation pathway for tert-butyldiphenylsilyl ethers is the loss of the tert-butyl group (C₄H₉•, 57 Da), resulting in a stable [M-57]⁺ ion. Other observed fragments can include the loss of the pentenyloxy chain or a phenyl group.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule from its exact mass. For tert-Butyl(4-penten-1-yloxy)diphenylsilane (C₂₅H₃₆OSi), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass, thereby providing definitive proof of its elemental composition.

HRMS Data for tert-Butyl(4-penten-1-yloxy)diphenylsilane

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₃₆OSi |

| Calculated Mass [M+H]⁺ | 393.2614 |

| Found Mass [M+H]⁺ | 393.2611 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of organic molecules by analyzing their fragmentation pathways. mdpi.comresearchgate.net In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of tert-Butyl(4-penten-1-yloxy)diphenylsilane, are selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller, characteristic product ions. mdpi.com The resulting spectrum of these product ions provides a "fingerprint" that reveals detailed information about the molecule's connectivity and structural motifs.

The analysis of these fragmentation pathways allows researchers to piece together the original structure. For instance, the fragmentation of silyl ethers can be systematically studied by isolating the protonated molecule [M+H]⁺ or other adducts and observing the neutral losses and resulting charged fragments. researchgate.net By varying the collision energy, a detailed picture of the bond stabilities within the molecule can be developed, helping to confirm the presence and location of specific functional groups. mdpi.com This technique is fundamental in distinguishing between isomers and identifying unknown compounds in complex reaction mixtures. nih.gov

Analysis of Specific Fragmentation Patterns Related to Silyl Ethers and Pentenyl Moieties

The mass spectrum of tert-Butyl(4-penten-1-yloxy)diphenylsilane is characterized by specific fragmentation patterns originating from its constituent silyl ether and pentenyl groups. Understanding these patterns is key to its structural confirmation.

The tert-butyldiphenylsilyl (TBDPS) group exhibits highly characteristic fragmentation. A very common and often abundant peak in the mass spectra of TBDPS ethers corresponds to the loss of the tert-butyl group (a neutral loss of 57 Da) to form a stable [M - 57]⁺ ion. researchgate.netresearchgate.net Further fragmentation can involve the loss of one of the phenyl groups.

The ether linkage and the pentenyl chain also produce predictable cleavages. Alpha-cleavage, which is the breaking of a C-C bond adjacent to the ether oxygen, is a common fragmentation pathway for ethers and can lead to resonance-stabilized cations. dummies.comlibretexts.org The pentenyl moiety can undergo fragmentation typical of alkenes, including allylic cleavage.

The table below summarizes some of the expected key fragmentations for tert-Butyl(4-penten-1-yloxy)diphenylsilane.

| Precursor Ion Source | Fragmentation Process | Key Fragment Ion | Significance |

| tert-Butyldiphenylsilyl Group | Loss of tert-butyl radical | [M - C₄H₉]⁺ | Confirms the presence of the tert-butyl group. researchgate.netresearchgate.net |

| Silyl Ether Moiety | Cleavage of Si-O bond | [SiPh₂(C₄H₉)]⁺ | Identifies the silyl portion of the molecule. |

| Ether Linkage | Alpha-cleavage | [CH₂=O⁺-SiPh₂(C₄H₉)] | Indicates the connectivity around the ether oxygen. dummies.com |

| Pentenyl Moiety | Allylic cleavage | [C₃H₅]⁺ | Suggests the presence of the pentenyl double bond. libretexts.orgchemguide.co.uk |

Other Spectroscopic and Chromatographic Techniques in a Research Context

Beyond mass spectrometry, a combination of other spectroscopic and chromatographic techniques is essential for a full analysis in a research setting.

Infrared (IR) Spectroscopy for Functional Group Presence in Complex Intermediates

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For a compound like tert-Butyl(4-penten-1-yloxy)diphenylsilane, IR spectroscopy can confirm the key structural components, which is particularly useful when analyzing intermediates in a multi-step synthesis. Ethers, including silyl ethers, display a characteristic C-O single-bond stretching absorption. libretexts.orgopenstax.orgpressbooks.pub The presence of the pentenyl group is identified by its C=C stretching and =C-H bending vibrations.

The table below lists the expected characteristic IR absorption bands for the primary functional groups in the target molecule.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Silyl Ether (C-O-Si) | C-O Stretch | 1050 - 1150 libretexts.orgopenstax.orgpressbooks.pub |

| Alkene (C=C) | C=C Stretch | ~1640 |

| Alkene (=C-H) | =C-H Bend | ~910 and ~990 |

| Aromatic Ring (C=C) | C=C Stretch | ~1430 - 1600 |

| Aromatic Ring (=C-H) | =C-H Stretch | >3000 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds. acs.orgaccesswater.orgresearchgate.net In the context of reactions involving tert-Butyl(4-penten-1-yloxy)diphenylsilane, GC-MS can be used to identify volatile byproducts, unreacted starting materials, or degradation products. wiley.com The sample is vaporized and separated based on boiling point and polarity on a chromatographic column before each component is individually analyzed by the mass spectrometer, allowing for positive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. Due to the relatively low volatility and high molecular weight of tert-Butyl(4-penten-1-yloxy)diphenylsilane, HPLC is the preferred chromatographic method for assessing its purity. The compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. By varying the composition of the mobile phase, components of the mixture are separated based on their differential interactions with the stationary phase. A detector, such as a UV detector that can monitor the phenyl groups, is used to generate a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. This allows for the precise determination of the purity of the main product and the quantification of any impurities present in the reaction mixture.

Theoretical and Computational Studies on Tert Butyl 4 Penten 1 Yloxy Diphenylsilane and Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for predicting reactivity, spectroscopic properties, and reaction pathways.

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of chemical reactions involving organosilicon compounds. aip.orgnih.gov By calculating the potential energy surface of a reaction, DFT can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility. aip.orgresearchgate.net

For a molecule like tert-Butyl(4-penten-1-yloxy)diphenylsilane, DFT can be applied to study various reactions, such as the hydrolysis of the Si-O bond or addition reactions at the terminal alkene of the 4-penten-1-yloxy group. aip.org For instance, in a study of silyl (B83357) ether hydrolysis, DFT calculations can elucidate the step-by-step process, including the initial association of a water molecule, the proton transfer steps, and the final cleavage of the silicon-oxygen bond. aip.org The calculated activation energies (Ea) for different potential pathways can reveal the most likely mechanism.

DFT is also invaluable for characterizing the geometry of transition states. For reactions involving the pentenyl double bond, such as hydroboration or epoxidation, DFT can model the approach of the reagent and calculate the energy barriers for different stereochemical pathways, providing insight into the reaction's selectivity. mdpi.com The theory has been successfully used to study various cycloaddition reactions, determining their regioselectivity and activation barriers. researchgate.netmdpi.com

Table 1: Representative Activation Energies for Silyl Ether Reactions Calculated by DFT Note: These are illustrative values for analogous reactions, as specific data for the title compound is not available.

| Reaction Type | Model System | Functional/Basis Set | Calculated Activation Energy (Ea, kcal/mol) |

|---|---|---|---|

| Neutral Hydrolysis | Silyl Ester Complex | DFT | 17.7 |

| Acid-Catalyzed Hydrolysis | Protonated Silyl Ester | DFT | 11.2 |

| Cycloaddition | Silyl Vinyl Ether + Butadiene | B3LYP/6-31G* | 17-23 |

| Desilylation | Aryl Silyl Ether + DBU | M06-2X/6-31g(d,p) | 15.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgmdpi.com

In tert-Butyl(4-penten-1-yloxy)diphenylsilane, the HOMO is expected to be localized on the electron-rich regions, likely the π-bond of the pentenyl group and the oxygen atom of the silyl ether linkage. The LUMO is typically associated with the σ* antibonding orbitals of the silicon-substituent bonds. The bulky tert-butyl and phenyl groups attached to the silicon atom influence these energy levels. Phenyl groups, with their π-systems, can participate in conjugation and affect the electronic structure, while the electron-donating alkyl groups (tert-butyl and the pentenoxy chain) will tend to raise the energy of the HOMO. Quantum chemical computations show that the HOMO-LUMO gaps in organosilicon compounds are sensitive to the substituents on the silicon atom. diva-portal.org

Table 2: Illustrative HOMO-LUMO Gaps for Related Organosilicon Compounds

| Compound | Calculation Level | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Si(CH3)4 | LSDA/PAW | - | - | 6.32 |

| Si4(CH3)8 (cyclic) | LSDA/PAW | - | - | 3.63 |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | PM6 | -9.58 | 0.36 | 9.94 |

| 2,4-di-tert-butyl-6-(p-tolylamino) phenol | PM6 | -8.54 | 0.43 | 8.97 |

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical properties and reactivity. Molecular modeling techniques are used to explore the possible shapes a molecule can adopt and to identify the most stable conformations.

Due to the presence of several single bonds, tert-Butyl(4-penten-1-yloxy)diphenylsilane is a flexible molecule with a large number of possible conformations. Exploring this entire conformational space using high-level quantum mechanical methods is computationally expensive. j-octa.com Therefore, a common strategy is to use molecular mechanics force fields to perform an initial, rapid exploration of the potential energy surface. researchgate.net

Force fields are sets of empirical equations and parameters that calculate the potential energy of a molecule based on its geometry, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). acs.orguiuc.edu A conformational search algorithm systematically alters the torsional angles of the molecule, and each new geometry is subjected to energy minimization using the force field. researchgate.net This process generates a large number of low-energy conformers. The most stable conformers identified by the force field can then be subjected to more accurate DFT calculations for geometry re-optimization and energy refinement. nih.govchemrxiv.org

Table 3: Common Force Fields Used in Conformational Analysis

| Force Field | Primary Application Area | Strengths |

|---|---|---|

| MMFF94 | Broad range of organic molecules | Good for conformational energies and geometries. researchgate.netnih.gov |

| OPLS | Biomolecules and organic liquids | Well-parameterized for condensed-phase simulations. nih.gov |

| AMBER | Proteins and nucleic acids | Widely used in biomolecular simulation; can be adapted for organic molecules. nih.gov |

| DREIDING | General molecules, materials | Generic force field useful when specific parameters are unavailable. j-octa.com |

| PCFF | Polymers and materials science | Includes cross-terms for higher accuracy in vibrational spectra. j-octa.com |

The tert-butyldiphenylsilyl (TBDPS) group is a key feature of the title compound, and its substituents have profound effects on the molecule's reactivity. wikipedia.org

Steric Effects : The most significant contribution of the TBDPS group is steric hindrance. The bulky tert-butyl group and the two phenyl rings create a sterically congested environment around the silicon atom. wikipedia.orgacs.org This steric shield protects the silicon-oxygen bond from nucleophilic attack and acidic hydrolysis, making the TBDPS ether much more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. wikipedia.orgwikipedia.org This steric bulk also influences the reactivity of the adjacent pentenoxy chain by potentially blocking certain trajectories of attack for incoming reagents.

Table 4: Summary of Substituent Effects in the TBDPS Group

| Moiety | Primary Steric Effect | Primary Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| tert-Butyl | High steric bulk | Weakly electron-donating (inductive) | Increases stability by sterically shielding the Si atom. acs.org |

| Diphenyl | Significant steric bulk | Electron-withdrawing (inductive), π-system effects | Modulates the electrophilicity of the Si atom and contributes to steric protection. rsc.org |

Prediction of Stereochemical Outcomes

Computational chemistry is an increasingly powerful tool for predicting the stereochemical outcome of asymmetric reactions. rsc.orgdntb.gov.ua For a molecule like tert-Butyl(4-penten-1-yloxy)diphenylsilane, reactions at the C4-C5 double bond (e.g., epoxidation, dihydroxylation, or hydrogenation) can create one or two new stereocenters. The stereoselectivity of such reactions is often governed by the existing structural features of the molecule.

The large and conformationally well-defined TBDPS group can act as a stereodirecting group. By calculating the transition state energies for the different possible modes of reagent attack (e.g., from the top face or bottom face of the double bond), computational models can predict which stereoisomer will be formed preferentially. dntb.gov.ua The pathway with the lower activation energy will be the dominant one, leading to the major product.

This predictive power relies on accurately modeling the transition state structures, where subtle differences in steric repulsion and electronic interactions determine the energy difference between competing pathways. For example, in an asymmetric epoxidation, the reagent might preferentially approach the double bond from the face least encumbered by the bulky silyl ether group. DFT calculations can quantify this preference by comparing the transition state energies, allowing for a rational prediction of the reaction's diastereoselectivity. arxiv.org

Table 5: Hypothetical DFT Results for Predicting Diastereoselectivity Illustrative data for an epoxidation reaction on the pentenyl chain.

| Transition State | Description | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-1 | Reagent attacks from the face opposite the TBDPS group | 0.0 | Major Diastereomer |

| TS-2 | Reagent attacks from the same face as the TBDPS group | +2.5 | Minor Diastereomer |

Compound Index

Silicon's Unique Bonding and Coordination Properties in Theoretical Frameworks

Theoretical and computational chemistry provides an indispensable framework for understanding the structure, reactivity, and electronic properties of organosilicon compounds such as tert-Butyl(4-penten-1-yloxy)diphenylsilane. Silicon's position in the third period of the periodic table endows it with characteristics that distinguish it significantly from carbon. nih.gov Computational models have been crucial in moving beyond simple carbon analogies to explain phenomena such as hyperconjugation, the nature of the silicon-oxygen bond, and silicon's ability to form hypervalent complexes. These theoretical insights are fundamental to rationalizing the behavior of silyl ethers and other organosilanes in chemical transformations.

A central theme in the theoretical description of organosilicon compounds is the concept of negative hyperconjugation . This phenomenon involves the delocalization of electron density from a filled bonding orbital (a σ orbital) or a lone pair (n) into an adjacent empty antibonding orbital (σ). In the context of silyl ethers, a critical interaction is the delocalization of an oxygen lone pair into the adjacent silicon-carbon antibonding orbitals (nO → σSi-C). acs.orgresearchgate.net This interaction is significantly more pronounced in siloxanes and silyl ethers than the corresponding nO → σC-C interaction in ethers. acs.org The lower electronegativity of silicon compared to carbon results in lower-energy σSi-C orbitals, making them better electron acceptors. acs.org

This enhanced hyperconjugation has several structural and chemical consequences:

Reduced Basicity: The donation of electron density from the oxygen lone pairs reduces their availability for protonation or coordination to Lewis acids, making silyl ethers less basic than their carbon analogues. acs.orgresearchgate.net

Geometric Changes: This electron delocalization influences molecular geometry, contributing to wider Si-O-C bond angles compared to C-O-C angles in ethers and affecting torsional barriers around the Si-O bond. researchgate.net

The β-Silicon Effect: A well-known manifestation of hyperconjugation is the β-silicon effect, where a silicon group stabilizes a positive charge developing on a carbon atom two bonds away (the β-position). This is explained by the overlap of the C-Si σ bonding orbital with the empty p-orbital of the carbocation, an interaction that is particularly effective due to the high energy and polarizability of the C-Si σ orbital. wikipedia.orgnih.gov

The following table, based on Natural Bond Orbital (NBO) analysis from computational studies, illustrates the difference in hyperconjugative stabilization energy between a model silyl ether and a carbon ether.

| Interaction Type | Model Compound | Interaction | Stabilization Energy (E(2)) (kcal/mol) |

| Hyperconjugation | Disiloxane (H₃Si-O-SiH₃) | nO → σSi-H | High |

| Hyperconjugation | Dimethyl Ether (H₃C-O-CH₃) | nO → σC-H | Low |

| This interactive table summarizes that hyperconjugative interactions from the oxygen lone pair (nO) to the antibonding orbitals (σ*) are significantly stronger in silicon-based ethers compared to their carbon counterparts, as indicated by higher second-order perturbation theory energy (E(2)) values derived from NBO analysis. acs.orgresearchgate.net |

Another key feature of silicon that distinguishes it from carbon is its ability to readily expand its coordination number beyond four, forming hypervalent (or hypercoordinate) species. rsc.org While tetracoordinate silicon is the most common state, penta- and hexacoordinate silicon intermediates, transition states, and even stable compounds are well-documented. researchgate.netwpmucdn.com This is a cornerstone of silicon reaction mechanisms, particularly nucleophilic substitution at the silicon center, which often proceeds through a five-coordinate trigonal bipyramidal (TBP) intermediate. u-tokyo.ac.jp

Theoretical models describe the bonding in these hypervalent species without invoking d-orbitals, instead using the concept of three-center, four-electron (3c-4e) bonds. In a TBP geometry, the two axial bonds are described as a single 3c-4e bond, which is weaker and longer than the equatorial two-center, two-electron (2c-2e) bonds. u-tokyo.ac.jp This is consistent with Bent's rule, which predicts that more electronegative substituents preferentially occupy the axial positions, as these positions have less s-character in their bonding orbitals. acs.org

| Property | Tetracoordinate Silane (B1218182) (e.g., SiH₄) | Pentacoordinate Silicate (e.g., [SiH₅]⁻) |

| Geometry | Tetrahedral | Trigonal Bipyramidal |

| Hybridization (approx.) | sp³ | dsp³ (classical); 3c-4e (modern) |

| Axial Bond Lengths | N/A | Longer than equatorial |

| Equatorial Bond Lengths | All equal | Shorter than axial |

| Relative Stability | Generally stable | Often transient intermediates |

| This interactive table compares the theoretical properties of standard tetracoordinate silicon with hypervalent pentacoordinate silicon, highlighting the distinct geometric and bonding features of the latter. wpmucdn.comu-tokyo.ac.jp |

The discussion of silicon's unique bonding properties is incomplete without addressing the historical and modern perspectives on the role of d-orbitals . Early theories invoked the participation of silicon's vacant 3d orbitals in bonding, particularly through pπ-dπ interactions, to explain phenomena like the shorter-than-expected Si-O bonds and the planarity at nitrogen in silylamines. nih.gov However, numerous high-level quantum chemical calculations since the 1990s have led to a revised understanding. u-tokyo.ac.jpresearchgate.net The current consensus is that the energetic gap between silicon's 3p and 3d orbitals is too large for d-orbitals to act as significant valence orbitals. u-tokyo.ac.jp

Modern theoretical frameworks explain the properties previously attributed to pπ-dπ bonding through the aforementioned negative hyperconjugation and the significant ionic character of the Si-O bond. acs.orgresearchgate.netnih.gov While d-orbitals are not considered valence orbitals, their inclusion in the basis sets of computational calculations is essential. In this context, they function as polarization functions , providing the necessary mathematical flexibility to accurately describe the shape and polarization of the electron density in molecular orbitals, rather than implying direct participation in bonding. researchgate.net

Emerging Research Directions and Future Perspectives in Silyl Ether Chemistry

Development of Novel Silyl (B83357) Ether-Based Reagents with Enhanced Reactivity or Selectivity

The development of new silyl ether-based reagents is a cornerstone of modern synthetic chemistry, aiming to provide tools with superior control over chemical reactions. Silyl ethers are not merely protective groups; their unique properties are being harnessed to influence reaction outcomes in increasingly sophisticated ways.

One major area of advancement is the design of silyl ethers that confer high selectivity. For instance, the steric and electronic properties of silyl groups are known to significantly influence the reactivity and stereoselectivity of glycosylation reactions. nih.gov Polysilylated glycosyl donors have demonstrated unusual properties, including both heightened and diminished reactivity, which allows for selective glycosylation of specific alcohol groups. nih.gov This principle is exemplified by the use of the di-tert-butylsilylene (DTBS) group to lock the conformation of a glycosyl donor, transforming it into a "superarmed" donor that can selectively react even with a normally reactive "armed" glycosyl donor. nih.gov

Furthermore, novel reagents are being developed for highly selective transformations of silyl enol ethers. Researchers have synthesized bench-stable electrophilic fluorinating reagents that can achieve either monofluorination or difluorination of silyl enol ethers with high selectivity, simply by modifying the substituents on the reagent. researchgate.net Another innovative strategy involves using an intramolecular researchgate.netnih.gov-S- to O-silyl migration to create silyl enol ethers with a specific Z-configuration. nih.gov

Recent breakthroughs have also occurred in the field of biocatalysis. For the first time, enzymes termed 'silyl etherases' have been discovered that can hydrolyze silyl ethers with opposite enantiopreferences. nih.gov These enzymes, belonging to the DABB family, can cleave the Si-O bond in a variety of silyl ethers, showcasing the potential for enzymatic catalysis to bring unprecedented selectivity to organosilicon chemistry. nih.gov

The application of silyl ethers in drug delivery is another active research frontier. Novel silyl ether-based, acid-cleavable linkers have been designed for antibody-drug conjugates (ADCs). nih.govmdpi.com These linkers are stable in plasma but are cleaved under the acidic conditions of a tumor microenvironment, releasing the cytotoxic payload precisely where it is needed. nih.gov The cleavage rate can be fine-tuned by adjusting the alkyl substituents on the silicon atom, demonstrating a sophisticated level of control over reactivity. nih.gov

| Reagent/Strategy | Application | Key Finding |

| Di-tert-butylsilylene (DTBS) group | Glycosylation Reactions | Induces a conformational change in the glycosyl donor, leading to "superarmed" reactivity and high selectivity. nih.gov |

| Modified N-fluorobenzenesulfonimide (NFSI) reagents | Fluorination of Silyl Enol Ethers | Allows for highly selective mono- or difluorination of the same substrate by tuning the reagent's electronic properties. researchgate.net |

| Silyl Etherases (SilE-R and SilE-S) | Enantiospecific Hydrolysis | First known enzymes capable of hydrolyzing silyl ethers, exhibiting opposite enantiopreference for selective cleavage. nih.gov |

| Acid-cleavable Silyl Ether Linkers | Antibody-Drug Conjugates (ADCs) | Enables targeted drug release in acidic tumor environments with stability in plasma, enhancing therapeutic efficacy. nih.gov |

Integration of tert-Butyl(4-penten-1-yloxy)diphenylsilane in Flow Chemistry and Automated Synthesis

The robustness and well-defined reactivity of silyl ethers, such as tert-Butyl(4-penten-1-yloxy)diphenylsilane, make them highly suitable for integration into modern automated synthesis platforms. Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to perform multistep reactions in a continuous sequence. nih.govchemrxiv.org